

# The Strategic Utility of Ethyl 4-amino-3-iodobenzoate in Modern Organic Synthesis

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## Compound of Interest

Compound Name: **Ethyl 4-amino-3-iodobenzoate**

Cat. No.: **B1582297**

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## Introduction: A Versatile Scaffold for Complex Molecule Synthesis

**Ethyl 4-amino-3-iodobenzoate** is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring an amino group, an iodine atom, and an ethyl ester on a benzene ring—offers multiple reactive sites for strategic synthetic modifications. The ortho-relationship between the nucleophilic amino group and the electrophilic iodo-substituent makes this reagent a particularly powerful precursor for the construction of various heterocyclic systems. Furthermore, the carbon-iodine bond is an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile formation of C-C, C-N, and C-O bonds. [\[1\]](#)[\[2\]](#) This document serves as a technical guide, providing in-depth application notes and detailed protocols for the use of **Ethyl 4-amino-3-iodobenzoate** in key synthetic transformations.

## Physicochemical Properties

A clear understanding of the reagent's properties is critical for its effective use in synthesis.

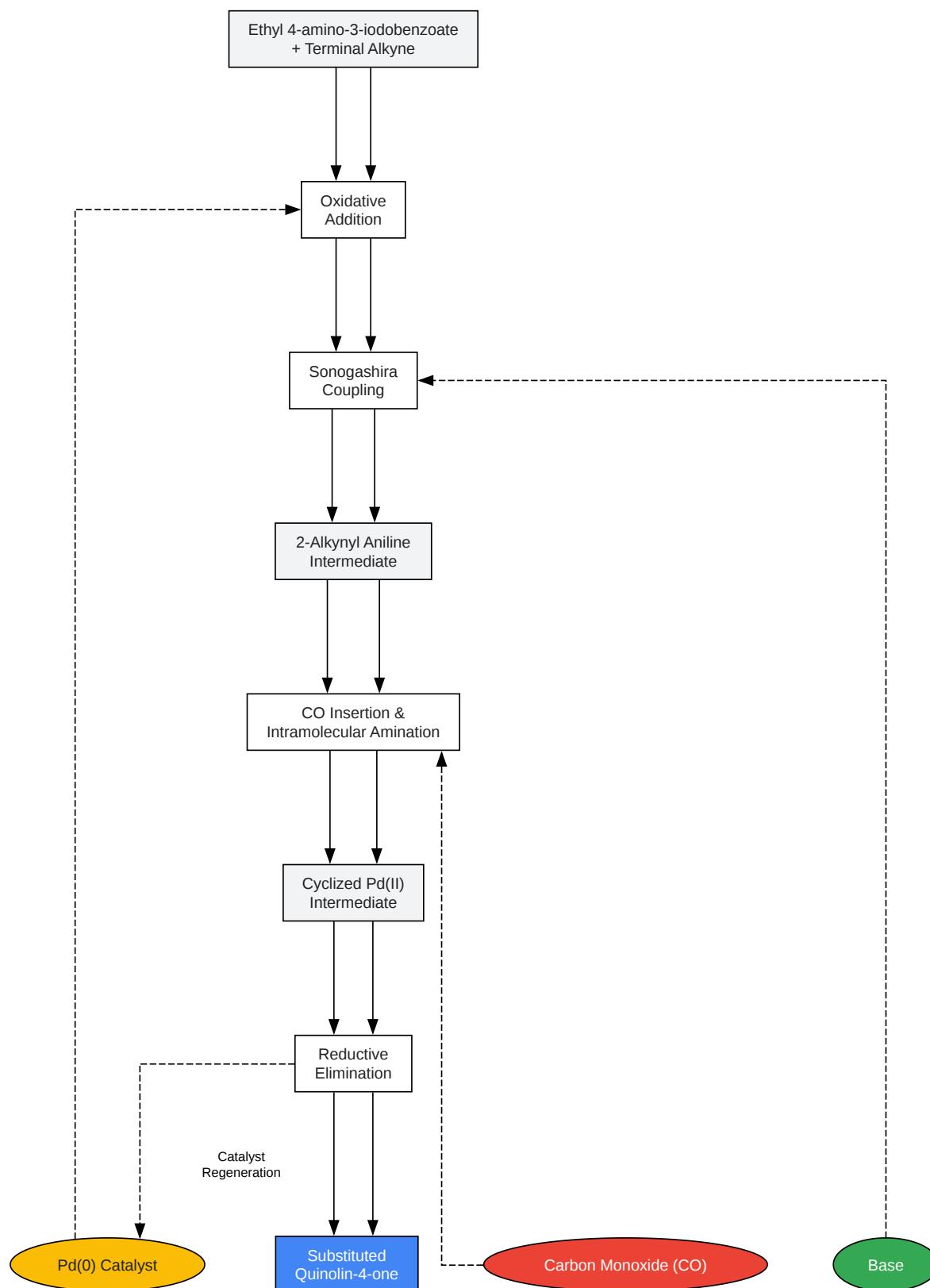
| Property          | Value   | Source                                  |
|-------------------|---|---|
| CAS Number        | 62875-84-7                                      | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>10</sub> INO <sub>2</sub> | <a href="#">[3]</a>                     |
| Molecular Weight  | 291.09 g/mol                                    | <a href="#">[3]</a>                     |
| Appearance        | White to orange powder                          | <a href="#">[4]</a>                     |
| Melting Point     | 82.6-83.0 °C                                    | <a href="#">[4]</a>                     |
| Boiling Point     | 378.8 °C at 760 mmHg                            | <a href="#">[4]</a>                     |

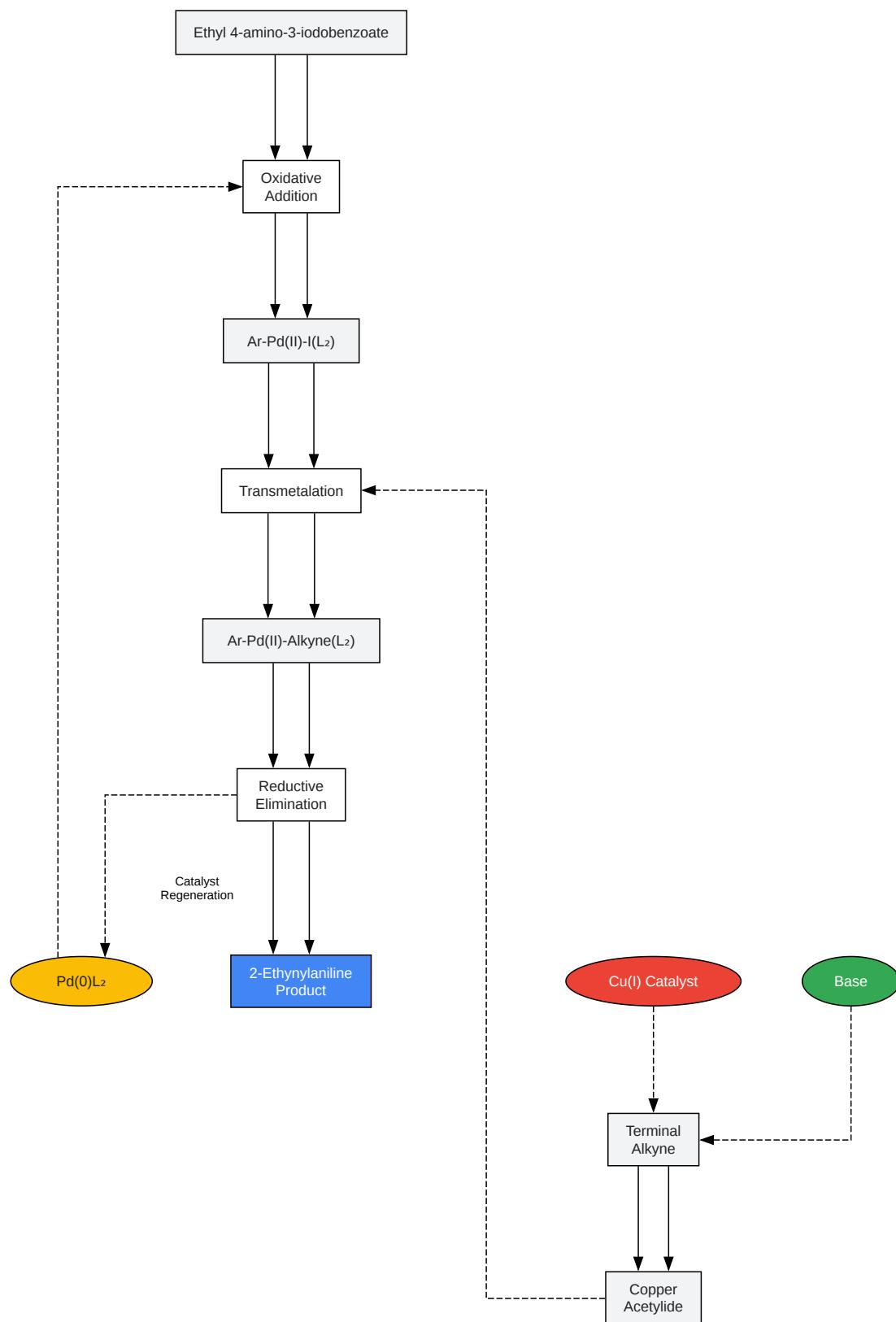
## Core Application: Synthesis of Quinolone Scaffolds

The quinolone and quinolin-4-one motifs are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, antiviral, and anticancer agents.[\[5\]](#)[\[6\]](#) **Ethyl 4-amino-3-iodobenzoate** is an ideal starting material for constructing these scaffolds via a palladium-catalyzed carbonylative cyclization with terminal alkynes. This powerful reaction, pioneered by Torii, involves the coupling of a 2-iodoaniline derivative with an alkyne and a carbon monoxide source to build the quinolone ring system in a single step.[\[5\]](#)

## Mechanistic Rationale

The reaction proceeds through a tandem Sonogashira coupling and carbonylative amination sequence. The palladium(0) catalyst first undergoes oxidative addition into the C-I bond of **Ethyl 4-amino-3-iodobenzoate**. A subsequent Sonogashira coupling with the terminal alkyne forms a 2-alkynyl aniline intermediate. This intermediate then undergoes a carbonylative cyclization, where carbon monoxide is inserted, and the intramolecular attack of the aniline nitrogen onto the activated carbonyl group, followed by reductive elimination, yields the final quinolin-4-one product. The ester group on the starting material is carried through the synthesis, providing a handle for further derivatization.



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## Sources

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